3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione

Polymer chemistry Bioconjugation Thermoresponsive materials

3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione (CAS 32620-90-9) is the exo Diels–Alder cycloadduct of furan with N-(2-hydroxyethyl)maleimide, belonging to the class of furan-protected maleimides. It features a 10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core with a hydroxyethyl substituent on the imide nitrogen.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 32620-90-9
Cat. No. B1601555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione
CAS32620-90-9
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1O2)C(=O)N(C3=O)CCO
InChIInChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2
InChIKeyISKZEUQQPPVQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione (CAS 32620-90-9): A Versatile exo Furan-Protected Maleimide Building Block for Controlled Conjugation


3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione (CAS 32620-90-9) is the exo Diels–Alder cycloadduct of furan with N-(2-hydroxyethyl)maleimide, belonging to the class of furan-protected maleimides. It features a 10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core with a hydroxyethyl substituent on the imide nitrogen . This compound serves a dual role: (i) as a thermally labile protected maleimide that can be deprotected via retro-Diels–Alder (rDA) reaction to liberate the reactive maleimide group, and (ii) as a norcantharimide scaffold analog with intrinsic biological target engagement potential [1][2]. Its molecular formula C₁₀H₁₁NO₄ and MW 209.20 distinguish it from the fully saturated hexahydro analog (CAS 91877-89-3, C₁₀H₁₃NO₄, MW 211.21) that lacks the rDA-capable double bond .

Why Generic Substitution of 3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione Leads to Processing Failure


Casual interchange with unprotected N-(2-hydroxyethyl)maleimide (CAS 1585-90-6), the endo isomer, dimethylfuran-protected analogs, or the saturated hexahydro derivative fundamentally alters — or destroys — the compound's functional utility. The core differentiation lies in three interdependent features: (i) the exo stereochemistry of the furan-maleimide adduct confers ~50 °C higher thermal stability relative to the endo isomer, enabling its survival through radical polymerization conditions that would prematurely deprotect the endo form [1]; (ii) the furan protecting group allows quantitative, on-demand maleimide liberation at ~90–110 °C, a property absent in the non-deprotectable hexahydro analog (CAS 91877-89-3) [2]; and (iii) the hydroxyethyl handle provides a functionalizable hydroxyl group that is absent in simple furan-protected maleimides lacking this substituent. Using the wrong analog risks either premature maleimide exposure during synthesis, loss of thermal reversibility, or elimination of the derivatization handle — each representing a distinct procurement and experimental failure mode.

Quantified Evidence Guide: Direct Comparator Data for 3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione


Exo vs. Endo Isomer: ~50 °C Thermal Stability Advantage Enables Orthogonal Maleimide Deprotection Strategies

The exo furan-protected maleimide adduct (CAS 32620-90-9) exhibits a retro-Diels–Alder deprotection onset at ~90–110 °C, approximately 50 °C higher than the corresponding endo isomer, which undergoes rDA at ~55 °C [1][2]. This thermal gap is sufficient to enable orthogonal, temperature-programmed maleimide activation: the exo adduct remains intact during standard radical polymerization (60–80 °C) and solid-phase oligonucleotide synthesis (ammonolysis conditions), whereas the endo isomer would prematurely deprotect [3].

Polymer chemistry Bioconjugation Thermoresponsive materials

Key Intermediate for 2-Hydroxyethylmaleimide (HEMI): Validated 64.1% Three-Step Yield for the Furan-Protected Route

CAS 32620-90-9 is the pivotal furan-protected intermediate (HEMI-A) in the industrial synthesis of N-(2-hydroxyethyl)maleimide (HEMI, CAS 1585-90-6). In the optimized three-step process, maleic anhydride is first protected with furan, then reacted with ethanolamine to form the target compound (furan-protected HEMI), which is subsequently deprotected via rDA in a high-boiling solvent to yield free HEMI. The overall three-step yield is reported as 64.1% [1]. This contrasts with direct synthesis of HEMI without furan protection, which suffers from maleimide polymerization side reactions and lower purity [2].

Organic synthesis Maleimide chemistry Process chemistry

Soluble Epoxide Hydrolase (sEH) Inhibition: Single-Digit Nanomolar Potency with a Functionalized Norcantharimide Scaffold

CAS 32620-90-9 demonstrates potent inhibition of soluble epoxide hydrolase (sEH), with IC50 values of 7 nM (rat sEH) and 6 nM (human sEH), and an EC50 of 1.70 nM in human HepG cellular assays [1]. This potency is comparable to lead sEH inhibitors in the arylamide class. Importantly, this compound retains the 4,7-epoxyisoindole-1,3-dione (norcantharimide) core while incorporating a hydroxyethyl substituent that provides solubility advantages and a synthetic handle absent in simpler norcantharimide derivatives such as the unsubstituted parent compound (CAS 6253-28-7) .

Drug discovery Enzyme inhibition Epoxide hydrolase

Thermoreversible Crosslinking Capability: Exo Furan-Maleimide Adduct Enables Repeated DA/rDA Cycles Absent in Saturated Norcantharimide Analogs

The exo furan-maleimide Diels–Alder adduct (CAS 32620-90-9) is a latent monomer capable of undergoing retro-Diels–Alder deprotection at ~110 °C to generate free maleimide in situ, followed by re-formation of DA crosslinks upon cooling to ~65 °C [1]. This thermoreversible DA/rDA cycle can be repeated multiple times without significant degradation, enabling self-healing and reprocessable polymer networks [2]. In contrast, the fully saturated hexahydro analog (CAS 91877-89-3, norcantharidine-aminoethanol adduct) lacks the requisite double bond and is incapable of participating in DA/rDA chemistry, restricting it to irreversible network architectures or biological applications only [3].

Self-healing materials Thermoreversible networks Covalent adaptable networks

Hydroxyethyl Functionalization Handle: Enables Esterification, Etherification, and PEGylation Chemistry Unavailable in Unsubstituted Furan-Protected Maleimides

CAS 32620-90-9 possesses a primary hydroxyl group (1 HBD, freely rotating CH₂CH₂OH chain with 2 rotatable bonds, PSA = 66.84 Ų, LogP = -1.04) that serves as a versatile derivatization handle. This hydroxyl enables esterification with activated acids (e.g., 2-bromoisobutyryl bromide to yield ATRP initiators), Mitsunobu coupling, and direct ethoxylation for PEG-maleimide synthesis [1]. The closest exo furan-protected maleimide without this substituent — the parent 3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione (CAS 6253-28-7, melting point 153.5–154 °C) — lacks any functionalizable pendant group, limiting its incorporation into macromolecular architectures to N-alkylation chemistry only.

Bioconjugation PEGylation Drug delivery

Optimal Research and Industrial Use-Cases for 3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione Based on Differential Evidence


Controlled Maleimide Incorporation into Polymers via Radical Polymerization

The exo stereochemistry of CAS 32620-90-9, with its ~90–110 °C rDA onset temperature, allows incorporation of the masked maleimide as a comonomer or initiator fragment in conventional free-radical and controlled radical polymerizations (ATRP, RAFT) at 60–80 °C without premature deprotection [1]. After polymerization, heating to ~110 °C liberates the maleimide groups for subsequent thiol-Michael conjugation or Diels–Alder crosslinking. This two-step temperature-orthogonal strategy is not possible with the endo isomer (deprotection at ~55 °C) or with unprotected maleimides (which would undergo radical addition across the maleimide double bond during polymerization). The hydroxyethyl group further enables the synthesis of (meth)acrylate monomers for direct copolymerization.

Synthesis of High-Purity N-(2-Hydroxyethyl)maleimide (HEMI) for ADC Linker Chemistry

CAS 32620-90-9 serves as the critical protected intermediate in the validated three-step synthesis of HEMI with 64.1% overall yield [2]. The furan protection strategy prevents maleimide homopolymerization during synthesis, ensuring HEMI is obtained as a pure white solid suitable for antibody-drug conjugate (ADC) linker applications where maleimide-thiol conjugation fidelity is paramount. Procurement of the pre-formed protected intermediate rather than synthesizing HEMI directly eliminates the risk of oligomeric impurities that compromise conjugation efficiency.

Self-Healing and Recyclable Thermoset Polymer Networks

The furan-maleimide DA/rDA chemistry intrinsic to CAS 32620-90-9 enables the design of thermoreversible polymer networks that can undergo multiple crosslinking/de-crosslinking cycles [3]. The hydroxyethyl handle allows covalent incorporation into polyurethane or polyester backbones via the hydroxyl group. The resulting materials exhibit thermally triggered self-healing: the rDA reaction at elevated temperature (~110 °C) decouples the network, allowing flow and damage repair, while cooling to ~65 °C reforms DA crosslinks, restoring mechanical integrity. This capability is structurally inaccessible from the saturated hexahydro analog (CAS 91877-89-3).

sEH Inhibitor Probe Development and Targeted Protein Degradation (PROTAC) Design

With single-digit nanomolar potency against both rat and human sEH (IC50 6–7 nM) and cellular efficacy (EC50 1.70 nM in HepG cells), CAS 32620-90-9 represents a promising warhead for sEH-targeted chemical biology tools [4]. The hydroxyethyl group provides a solvent-accessible derivatization site for fluorescent dye conjugation (generating activity-based probes) or for linker attachment in PROTAC design, without requiring scaffold re-engineering. This contrasts with unsubstituted norcantharimide scaffolds that lack a convenient functionalization point.

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